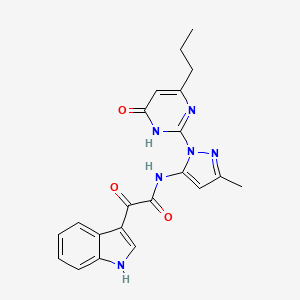
5-Methoxyindan-1-ylideneacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyindan-1-ylideneacetic acid ethyl ester is an organic compound belonging to the class of indane derivatives This compound is characterized by the presence of a methoxy group attached to the indane ring and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindan-1-ylideneacetic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindane, which can be obtained through the reduction of 5-methoxyindanone using a suitable reducing agent such as sodium borohydride.
Formation of Indan-1-ylideneacetic Acid: The next step involves the formation of indan-1-ylideneacetic acid by reacting 5-methoxyindane with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.
Esterification: Finally, the esterification of indan-1-ylideneacetic acid is carried out by reacting it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyindan-1-ylideneacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 5-methoxyindan-1-ylideneacetic acid.
Reduction: Formation of 5-methoxyindan-1-ylideneethanol.
Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxyindan-1-ylideneacetic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and indane derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methoxyindan-1-ylideneacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindane: A precursor in the synthesis of 5-Methoxyindan-1-ylideneacetic acid ethyl ester.
Indan-1-ylideneacetic Acid: An intermediate in the synthesis process.
5-Methoxyindan-1-ylideneethanol: A reduction product of the ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl (2E)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-9H,3-5H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYXYILSDUPUAF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2599963.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2599964.png)


![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)


![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)
![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)
![N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide](/img/structure/B2599978.png)
